

A Technical Guide to the Solubility of (Z)-Indirubin-d8 in Organic Solvents

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Compound of Interest

Compound Name: (Z)-Indirubin-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(Z)-Indirubin-d8** in various organic solvents. While specific quantitative data for the deuterated form, **(Z)-Indirubin-d8**, is not readily available in the public domain, this guide summarizes the known solubility of the non-deuterated parent compound, Indirubin. The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts; therefore, the provided data for Indirubin serves as a strong proxy for **(Z)-Indirubin-d8**.

This document includes tabulated solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway influenced by Indirubin, providing a valuable resource for researchers working with this compound.

Quantitative Solubility Data

The solubility of Indirubin has been reported in a limited number of organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the isomeric form.

Solvent	Concentration	Temperature	Notes
Dimethyl sulfoxide (DMSO)	~1 mg/mL	Not Specified	
Dimethylformamide (DMF)	~1 mg/mL	Not Specified	
Dimethyl sulfoxide (DMSO)	2 mg/mL	Warmed	Clear solution [1]

One study focusing on a self-microemulsifying drug delivery system (SMEDDS) for Indirubin reported its solubility in various oils, surfactants, and cosurfactants at 25°C.

Vehicle	Type	Solubility (mg/g)
Maisine® 35-1	Oil	0.45 ± 0.03
Oleic acid	Oil	0.38 ± 0.02
Capryol® 90	Oil	0.21 ± 0.01
Labrafil® M 1944 CS	Oil	0.15 ± 0.02
Cremophor® EL	Surfactant	1.89 ± 0.07
Tween® 80	Surfactant	1.25 ± 0.05
Transcutol® P	Cosurfactant	15.23 ± 0.41
Polyethylene glycol 400	Cosurfactant	2.56 ± 0.11

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like **(Z)-Indirubin-d8** in an organic solvent. This method is based on the common "shake-flask" method.

Objective: To determine the equilibrium solubility of **(Z)-Indirubin-d8** in a specific organic solvent at a controlled temperature.

Materials:

- **(Z)-Indirubin-d8** (crystalline solid)
- High-purity organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **(Z)-Indirubin-d8** to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
 - Add a known volume of the desired organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined

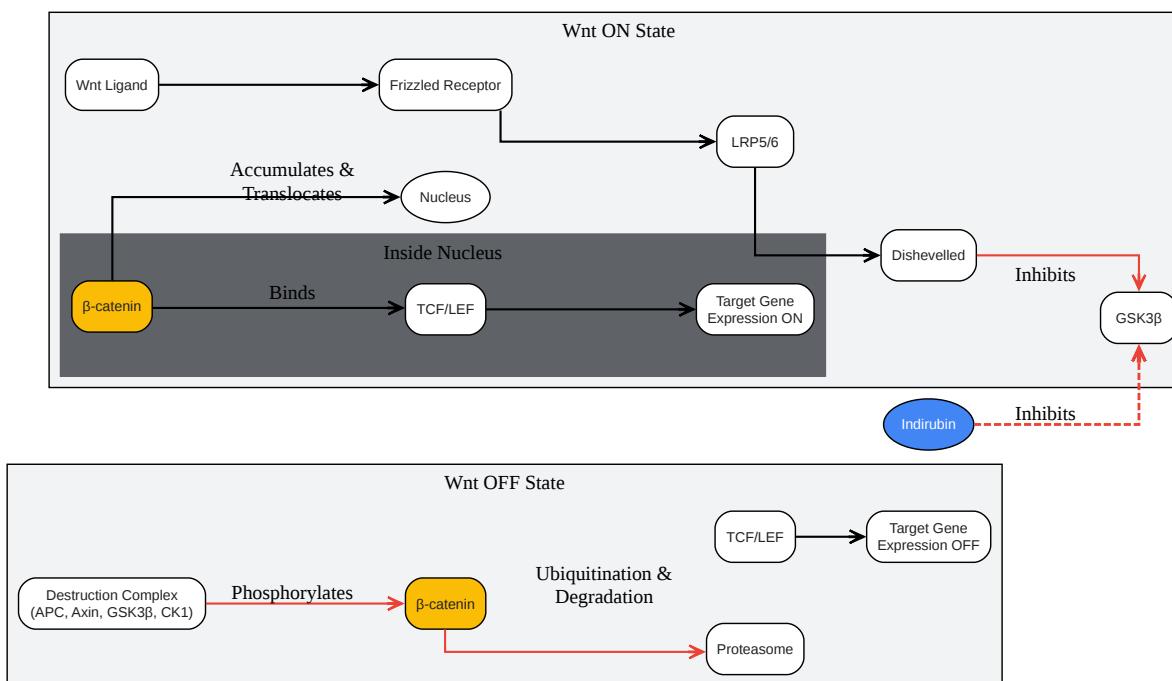
empirically.

- Sample Processing:
 - After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
 - Centrifuge the vials at a high speed to further separate the solid from the supernatant.
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
- Quantification:
 - Prepare a series of standard solutions of **(Z)-Indirubin-d8** of known concentrations in the same solvent.
 - Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
 - Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
 - Determine the concentration of **(Z)-Indirubin-d8** in the sample by interpolating its peak area from the calibration curve.
- Data Reporting:
 - Express the solubility as a concentration, typically in mg/mL or μ g/mL.
 - Report the temperature at which the solubility was determined.

Visualization of a Relevant Signaling Pathway

Indirubin and its derivatives are known to be potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 β (GSK3 β).^[2] Inhibition of these kinases affects various cellular processes, including cell cycle progression

and the Wnt/β-catenin signaling pathway. The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway and the inhibitory effect of Indirubin.



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Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory role of Indirubin.

This guide provides foundational information for researchers utilizing **(Z)-Indirubin-d8**. For precise solubility in a specific experimental system, it is always recommended to perform in-

house solubility testing using the protocols outlined herein.

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